molecular formula C19H23NO4S2 B2625982 ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate CAS No. 300378-29-4

ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B2625982
CAS No.: 300378-29-4
M. Wt: 393.52
InChI Key: VNQNXJRDCHEFSS-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The thiazolidinone derivative is then reacted with ethyl 6-bromohexanoate under basic conditions to introduce the ethyl hexanoate moiety, typically using a base like potassium carbonate.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, enhanced purification techniques like crystallization and distillation, and the employment of catalysts to streamline the reaction processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate typically involves a multi-step process starting from readily available starting materials. The general synthetic route might include the following steps:

  • Formation of the Thiazolidinone Ring

    • The initial step involves the reaction of a suitable aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

    • Cyclization of this intermediate with an appropriate dihalide forms the thiazolidinone ring.

Chemical Reactions Analysis

Ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate can undergo several types of chemical reactions, including but not limited to:

  • Oxidation: : The compound can be oxidized, especially at the sulfur atom, using oxidizing agents like hydrogen peroxide or peracids, yielding sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the ester functional group, where it can be converted to various other esters or acids under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

  • Bases: : Potassium carbonate, sodium hydroxide for nucleophilic substitution reactions.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Various esters and acids depending on the substituents introduced.

Scientific Research Applications

Ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate finds applications in diverse scientific fields:

  • Chemistry: : As an intermediate in the synthesis of complex molecules and as a model compound for studying the reactivity of thiazolidinones.

  • Biology: : Investigated for its potential as an enzyme inhibitor or a modulator of biochemical pathways due to its unique structure.

  • Medicine: : Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

  • Industry: : Utilized in the development of new materials, agrochemicals, and as a precursor for dyes and pigments.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its ability to interact with various molecular targets. This may include:

  • Molecular Targets: : Enzymes, receptors, and other proteins that the compound can bind to or modify.

  • Pathways Involved: : Cellular signaling pathways, metabolic pathways that are altered or modulated by the compound.

Comparison with Similar Compounds

When comparing ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate to similar compounds, its uniqueness can be highlighted in terms of its specific functional groups and their positioning:

  • Similar Compounds

    • Ethyl 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoate

    • Ethyl 6-[(4-methoxyphenyl)methylidene]hexanoate

    • Ethyl 6-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoate]

These compounds may share structural similarities but differ in terms of reactivity and specific applications due to variations in their substituent groups. This compound stands out due to its combination of a thiazolidinone core with an ethyl hexanoate group, impacting its physical and chemical properties.

And there you have it. Fascinating stuff, right?

Properties

IUPAC Name

ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-3-24-17(21)7-5-4-6-12-20-18(22)16(26-19(20)25)13-14-8-10-15(23-2)11-9-14/h8-11,13H,3-7,12H2,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQNXJRDCHEFSS-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.